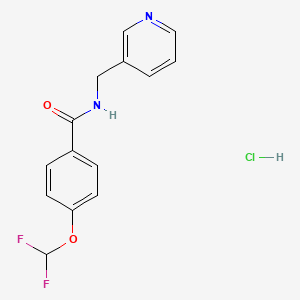
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride, also known as DFP-10825, is a small molecule inhibitor with potential anticancer activity. It was developed by Daewoong Pharmaceutical Co. Ltd. and is currently undergoing clinical trials for the treatment of solid tumors.
Mecanismo De Acción
HSP90 is a chaperone protein that helps other proteins fold correctly and function properly. In cancer cells, HSP90 is overexpressed and plays a critical role in the stabilization and activation of many oncogenic proteins, which promote tumor growth and survival. 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride binds to the ATP-binding site of HSP90 and prevents its activity, leading to the degradation of these oncogenic proteins and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response against cancer cells. It has also been reported to reduce tumor size and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride is its specificity for HSP90, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic profile of the tumor cells. Moreover, its hydrophobic nature may limit its solubility and bioavailability in vivo.
Direcciones Futuras
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has the potential to be used in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity. Further studies are needed to optimize its dosing regimen and evaluate its safety and efficacy in clinical trials. Additionally, the development of biomarkers that can predict patient response to 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride may help identify those who are most likely to benefit from this treatment.
Métodos De Síntesis
The synthesis of 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride involves several steps, including the reaction of 3-pyridinemethanol with 4-(difluoromethoxy)benzoyl chloride, followed by reduction with sodium borohydride and acylation with hydrochloric acid. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes, including cell growth and survival.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2.ClH/c15-14(16)20-12-5-3-11(4-6-12)13(19)18-9-10-2-1-7-17-8-10;/h1-8,14H,9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSWXJBPMCYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

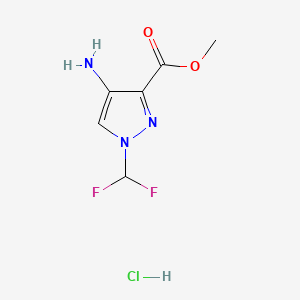
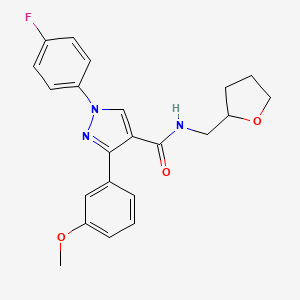
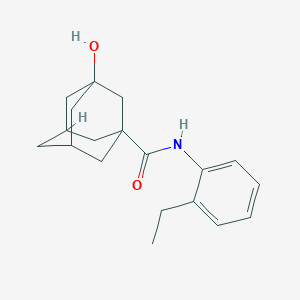
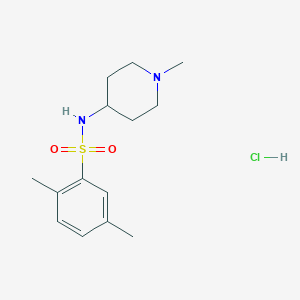
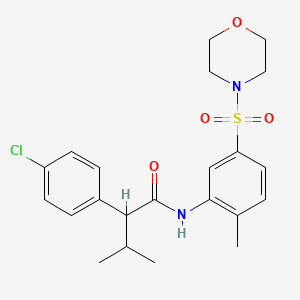
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
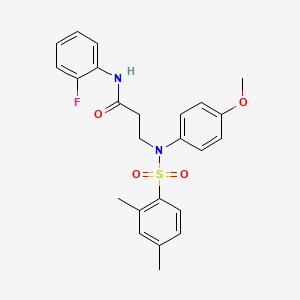
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
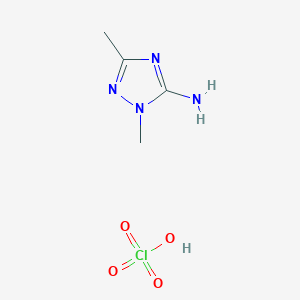
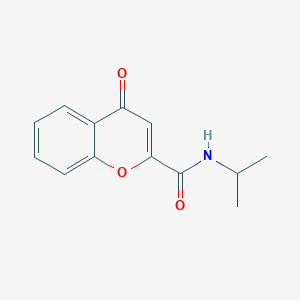
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


